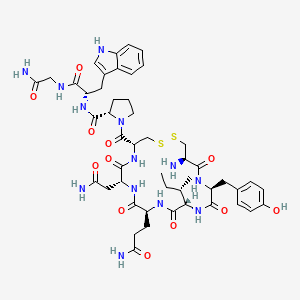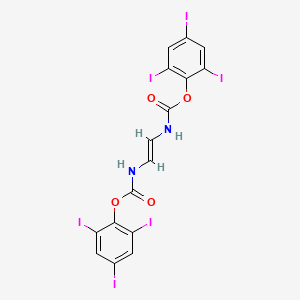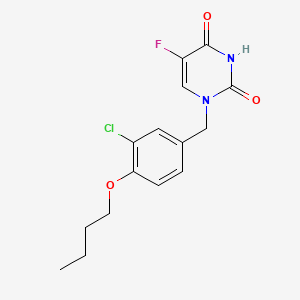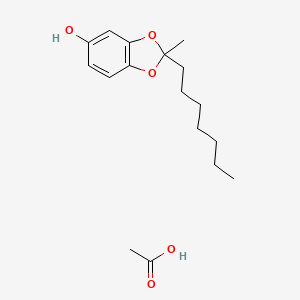
3,3-Bis(iodomethyl)thietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(iodomethyl)thietane is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with two iodomethyl groups attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thietanes, including 3,3-Bis(iodomethyl)thietane, typically involves the cyclization of appropriate precursors. One common method is the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(iodomethyl)thietane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the thietane ring can participate in oxidation and reduction reactions.
Ring-Opening Reactions: The strained four-membered ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Sodium sulfide, thiolates, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thioethers, while ring-opening reactions can produce a range of sulfur-containing compounds .
Scientific Research Applications
3,3-Bis(iodomethyl)thietane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of sulfur-containing compounds.
Pharmaceuticals: Thietane derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Materials Science: The unique properties of thietanes make them useful in the development of novel materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(iodomethyl)thietane involves its ability to participate in various chemical reactions due to the presence of reactive iodomethyl groups and the strained thietane ring. These features enable it to interact with different molecular targets and pathways, leading to the formation of diverse products .
Comparison with Similar Compounds
- 3,3-Bis(trifluoromethyl)thietane
- 3,3-Bis(azidomethyl)thietane
- 3,3-Bis(hydroxymethyl)thietane
Comparison: For instance, the iodomethyl groups make it more suitable for nucleophilic substitution reactions compared to trifluoromethyl or azidomethyl derivatives .
Properties
CAS No. |
69691-07-2 |
|---|---|
Molecular Formula |
C5H8I2S |
Molecular Weight |
353.99 g/mol |
IUPAC Name |
3,3-bis(iodomethyl)thietane |
InChI |
InChI=1S/C5H8I2S/c6-1-5(2-7)3-8-4-5/h1-4H2 |
InChI Key |
YWPRMGCXHNVRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


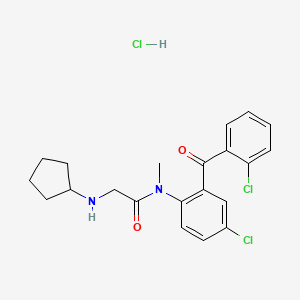
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
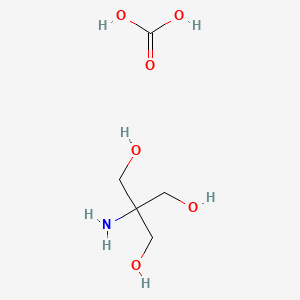
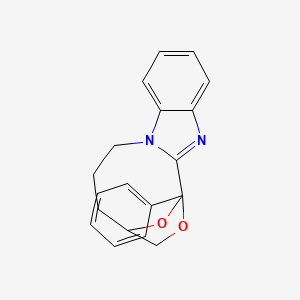
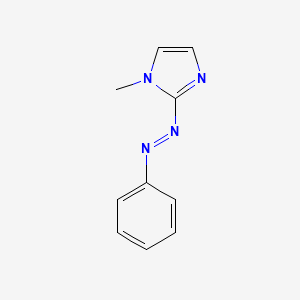
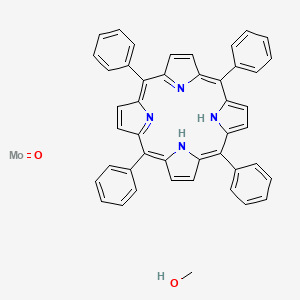
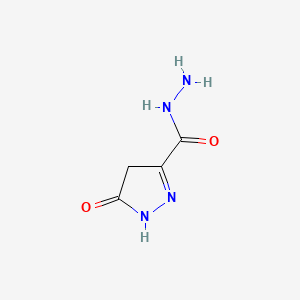
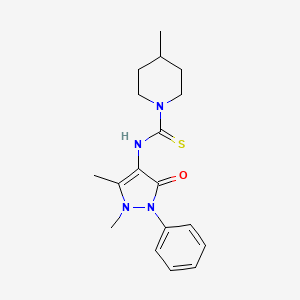
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
